4,5-Dicyano-1,3-dithiol-2-one
Overview
Description
4,5-Dicyano-1,3-dithiol-2-one (DDO) is a chemical compound with the molecular formula C5N2OS2 . It is a highly polar, sulfur-containing compound .
Synthesis Analysis
DDO can be prepared quantitatively by the reaction of trimethyl phosphite with 4,5-dicyano-1,3-dithiol-2-one . It has been used as a new type of additive to enhance the cycling performance and rate capacity of NCM811/Li+ half cell .Molecular Structure Analysis
The molecular structure of DDO is represented by the SMILES notation: C(#N)C1=C(SC(=O)S1)C#N . The InChI representation is: InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 .Chemical Reactions Analysis
DDO has been used in the synthesis of Δ2,2′-Bis-(4,5-dicyano-1,3-dithiolidene), which is prepared quantitatively by the reaction of trimethyl phosphite with 4,5-dicyano-1,3-dithiol-2-one .Physical And Chemical Properties Analysis
DDO is a solid at 20°C and should be stored under inert gas . . The melting point ranges from 122.0 to 126.0 °C .Scientific Research Applications
Synthesis and Electrochemistry
4,5-Dicyano-1,3-dithiol-2-one has been used in the synthesis of various organic compounds. Imafuku et al. (2005) demonstrated its use in producing asymmetrical 2,3-dicyanotetrathiafulvalenes, which exhibit notable electrochemical behaviors. This highlights its role in creating compounds with unique electronic properties (Imafuku et al., 2005).
Structural Analysis
The compound has been studied for its structural characteristics, as shown by Müller and Averbuch (1999). They analyzed a related compound, 1,3,4,6-Tetrathiapentalene-2,5-dione, detailing its planar structure and symmetry, which is crucial for understanding the chemical properties of such sulfur heterocyclic systems (Müller & Averbuch, 1999).
Material Applications
Leng et al. (2010) used a dicyano-tetrathiafulvalene precursor derived from 4,5-dicyano-1,3-dithiol-2-one for the synthesis of unsymmetrical magnesium porphyrazines. These compounds showed solubility in common organic solvents and potential for electron transfer applications, indicating its significance in material science (Leng et al., 2010).
Synthesis of Derivatives
Li et al. (2014) reported the synthesis of 1,3-dithiol-2-one derivatives using 4,5-bis(dibromomethyl)-1,3-dithiol-2-one. Their research provided valuable insights into the structural and spectral data of these new compounds, broadening the scope of organic synthesis involving 4,5-dicyano-1,3-dithiol-2-one (Li et al., 2014).
Coordination Chemistry
The coordination chemistry of derivatives of 4,5-dicyano-1,3-dithiol-2-one has been explored by Pullen and Olk (1999). They discussed the use of such compounds in organic and coordination chemistry, highlighting their role in forming diverse and interesting coordination complexes (Pullen & Olk, 1999).
Safety And Hazards
properties
IUPAC Name |
2-oxo-1,3-dithiole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMXHRQYNWQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=O)S1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239408 | |
Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dicyano-1,3-dithiol-2-one | |
CAS RN |
934-31-6 | |
Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dicyano-1,3-dithiol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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